2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-chloro-4-fluorobenzyl)oxime
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Overview
Description
2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-chloro-4-fluorobenzyl)oxime is a complex organic compound with potential applications in various scientific fields. This compound features an anthracene core, which is known for its stability and unique electronic properties, making it a valuable component in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-chloro-4-fluorobenzyl)oxime typically involves multiple steps, starting with the preparation of the anthracene derivative. The key steps include:
Oxidation of anthracene: to form 9,10-anthraquinone.
Reduction of 9,10-anthraquinone: to 9,10-dihydro-9,10-dioxoanthracene.
Formylation: of the dihydroanthracene derivative to introduce the acetaldehyde group.
Oximation: of the acetaldehyde group with O-(2-chloro-4-fluorobenzyl)hydroxylamine under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-chloro-4-fluorobenzyl)oxime can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxime group or the anthracene core.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-chloro-4-fluorobenzyl)oxime has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-chloro-4-fluorobenzyl)oxime involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetic acid: Shares the anthracene core but differs in functional groups.
2-(((9,10-dioxo-9,10-dihydro-2-anthracenyl)amino)carbonyl)benzoic acid: Another anthracene derivative with different substituents.
Uniqueness
2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-chloro-4-fluorobenzyl)oxime is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-[(2E)-2-[(2-chloro-4-fluorophenyl)methoxyimino]ethyl]anthracene-9,10-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFNO3/c24-21-12-16(25)7-6-15(21)13-29-26-10-9-14-5-8-19-20(11-14)23(28)18-4-2-1-3-17(18)22(19)27/h1-8,10-12H,9,13H2/b26-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTPJVORGFOEGJ-NSKAYECMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CC=NOCC4=C(C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C/C=N/OCC4=C(C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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